molecular formula C17H21NO4S B226285 3-tert-butyl-N-(3-hydroxyphenyl)-4-methoxybenzenesulfonamide

3-tert-butyl-N-(3-hydroxyphenyl)-4-methoxybenzenesulfonamide

Cat. No. B226285
M. Wt: 335.4 g/mol
InChI Key: IAQSYVKIVLRTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-N-(3-hydroxyphenyl)-4-methoxybenzenesulfonamide, also known as BHQ3, is a fluorescent dye that is widely used in scientific research. It is a sulfonamide derivative that has a high quantum yield and is highly photostable. BHQ3 has a wide range of applications, including in molecular biology, biochemistry, and cell biology.

Mechanism of Action

3-tert-butyl-N-(3-hydroxyphenyl)-4-methoxybenzenesulfonamide works by absorbing light energy and then emitting it as fluorescent light. This fluorescence can be detected and measured using a fluorescence microscope or spectrophotometer. The fluorescence of 3-tert-butyl-N-(3-hydroxyphenyl)-4-methoxybenzenesulfonamide is dependent on its environment, such as pH, temperature, and the presence of other molecules.
Biochemical and Physiological Effects:
3-tert-butyl-N-(3-hydroxyphenyl)-4-methoxybenzenesulfonamide does not have any known biochemical or physiological effects on cells or organisms. It is considered to be non-toxic and non-invasive, making it a useful tool for studying biological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 3-tert-butyl-N-(3-hydroxyphenyl)-4-methoxybenzenesulfonamide is its high quantum yield, which means that it emits a lot of fluorescent light for each photon of excitation light absorbed. This makes it a sensitive probe for detecting low concentrations of molecules in biological samples. 3-tert-butyl-N-(3-hydroxyphenyl)-4-methoxybenzenesulfonamide is also highly photostable, which means that it does not degrade or bleach easily under prolonged exposure to light.
One limitation of using 3-tert-butyl-N-(3-hydroxyphenyl)-4-methoxybenzenesulfonamide is that it has a relatively narrow excitation spectrum, which means that it can only be excited by light of a specific wavelength. This can make it difficult to use in experiments that require multiple fluorescent probes with different excitation spectra.

Future Directions

There are several potential future directions for research involving 3-tert-butyl-N-(3-hydroxyphenyl)-4-methoxybenzenesulfonamide. One area of interest is the development of new derivatives of 3-tert-butyl-N-(3-hydroxyphenyl)-4-methoxybenzenesulfonamide with improved properties, such as broader excitation spectra or increased sensitivity. Another area of interest is the use of 3-tert-butyl-N-(3-hydroxyphenyl)-4-methoxybenzenesulfonamide in combination with other fluorescent probes to study complex biological processes, such as protein-protein interactions or intracellular signaling pathways. Finally, 3-tert-butyl-N-(3-hydroxyphenyl)-4-methoxybenzenesulfonamide could be used in the development of new diagnostic tools for diseases such as cancer or Alzheimer's disease.

Synthesis Methods

3-tert-butyl-N-(3-hydroxyphenyl)-4-methoxybenzenesulfonamide can be synthesized by reacting 3-tert-butyl-4-methoxyaniline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-hydroxybenzaldehyde to produce 3-tert-butyl-N-(3-hydroxyphenyl)-4-methoxybenzenesulfonamide.

Scientific Research Applications

3-tert-butyl-N-(3-hydroxyphenyl)-4-methoxybenzenesulfonamide is commonly used as a fluorescent probe in biological research. It can be used to label proteins, DNA, and RNA, and to track their movement and interactions within cells. 3-tert-butyl-N-(3-hydroxyphenyl)-4-methoxybenzenesulfonamide has also been used to study the structure and function of ion channels and membrane proteins.

properties

Product Name

3-tert-butyl-N-(3-hydroxyphenyl)-4-methoxybenzenesulfonamide

Molecular Formula

C17H21NO4S

Molecular Weight

335.4 g/mol

IUPAC Name

3-tert-butyl-N-(3-hydroxyphenyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C17H21NO4S/c1-17(2,3)15-11-14(8-9-16(15)22-4)23(20,21)18-12-6-5-7-13(19)10-12/h5-11,18-19H,1-4H3

InChI Key

IAQSYVKIVLRTQM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)O)OC

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)O)OC

Origin of Product

United States

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